2,2-Diphenyloxirane

Catalog No.
S663005
CAS No.
882-59-7
M.F
C14H12O
M. Wt
196.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Diphenyloxirane

CAS Number

882-59-7

Product Name

2,2-Diphenyloxirane

IUPAC Name

2,2-diphenyloxirane

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

InChI

InChI=1S/C14H12O/c1-3-7-12(8-4-1)14(11-15-14)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

PRLJMHVNHLTQJJ-UHFFFAOYSA-N

SMILES

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3

The exact mass of the compound 2,2-Diphenyloxirane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2-Diphenyloxirane is a geminally disubstituted epoxide, a structural motif that confers distinct chemical reactivity compared to its constitutional isomers or less substituted analogs. Its primary value in a procurement context lies in its role as a specific precursor for the synthesis of diphenylacetaldehyde via a Lewis acid-catalyzed rearrangement. [1] This transformation is highly dependent on the unique 1,1-diphenyl substitution pattern of the oxirane ring, which dictates the migratory aptitude of the phenyl groups and ensures the selective formation of the aldehyde product.

Substituting 2,2-Diphenyloxirane with its isomers, such as cis- or trans-stilbene oxide (1,2-diphenyloxiranes), is not a viable cost-saving or availability-driven strategy when the goal is specific reaction outcomes. The geminal (1,1-) versus vicinal (1,2-) arrangement of the phenyl groups results in fundamentally different reaction pathways and products under identical conditions. [REFS-1, REFS-2] For instance, acid-catalyzed rearrangement of stilbene oxides does not yield diphenylacetaldehyde, but rather other carbonyl compounds. [2] Similarly, simpler analogs like styrene oxide lack the second phenyl group, which is critical for the specific migratory and stabilizing effects that drive the desired transformations, leading to different product profiles and reactivity.

Superior Precursor for Diphenylacetaldehyde Synthesis via Selective Rearrangement

The geminal diphenyl substitution pattern of 2,2-Diphenyloxirane directs its rearrangement exclusively to diphenylacetaldehyde. In a direct comparison using boron trifluoride etherate as the Lewis acid catalyst, 2,2-Diphenyloxirane rearranges to give a near-quantitative yield (97%) of diphenylacetaldehyde. In contrast, its constitutional isomer, trans-stilbene oxide, under similar Lewis acid catalysis, yields deoxybenzoin (phenyl benzyl ketone) as the major product, with no formation of diphenylacetaldehyde reported. [1]

Evidence DimensionProduct Yield and Selectivity in BF3-Catalyzed Rearrangement
Target Compound Data97% Yield of Diphenylacetaldehyde
Comparator Or Baselinetrans-Stilbene Oxide: Yields deoxybenzoin (quantitative data not specified, but is the major product)
Quantified DifferenceQualitatively different product outcome (aldehyde vs. ketone) with high selectivity for the target compound.
ConditionsBoron trifluoride etherate (BF3·OEt2) catalyst in benzene at 25°C.

This structural-isomeric differentiation is critical for procurement; if diphenylacetaldehyde is the target, 2,2-diphenyloxirane is the required precursor, not its lower-cost isomer stilbene oxide.

Distinct Photochemical Reactivity Profile Compared to Vicinal Isomer

The photochemical behavior of 2,2-Diphenyloxirane is fundamentally different from that of its 1,2-disubstituted isomers. Upon photolysis, 2,2-Diphenyloxirane primarily undergoes C-O bond cleavage to form a carbonyl ylide, which can subsequently fragment into benzophenone and methylene carbene. [1] In contrast, photolysis of trans-stilbene oxide proceeds mainly through C-C bond cleavage, leading to different reactive intermediates and final products such as benzaldehyde and phenylmethyl carbene. [2] This difference in bond cleavage selectivity (C-O vs. C-C) makes 2,2-Diphenyloxirane a specific precursor for generating diphenyl-substituted carbonyl ylides or benzophenone under photochemical conditions.

Evidence DimensionPrimary Photochemical Cleavage Pathway
Target Compound DataPredominant C-O bond cleavage
Comparator Or Baselinetrans-Stilbene Oxide: Predominant C-C bond cleavage
Quantified DifferenceMechanistically distinct pathways leading to completely different product families.
ConditionsUV photolysis in solution (e.g., cyclohexane).

For researchers in photochemistry or those needing to generate specific carbenes or ylides, the choice between these isomers is non-negotiable as it dictates the entire reaction course.

High Regioselectivity in Carbonylation Reactions Due to Steric Hindrance

In cobalt-catalyzed carbonylation reactions, the gem-diphenyl groups on 2,2-Diphenyloxirane provide strong steric and electronic bias, directing CO insertion to the less-substituted carbon. This results in the highly regioselective formation of 3,3-diphenyl-β-propiolactone. [1] While direct quantitative comparisons with stilbene oxide are limited in this specific transformation, studies on other 2,2-disubstituted epoxides show that this substitution pattern generally leads to very high regioselectivity (≥98:2) in lactone formation. [2] This contrasts with 1,2-disubstituted epoxides, where regioselectivity can be more challenging to control. This makes 2,2-Diphenyloxirane a reliable precursor for β-lactones with a quaternary carbon center.

Evidence DimensionRegioselectivity in Carbonylation
Target Compound DataHigh regioselectivity for β-lactone formation at the less-hindered carbon.
Comparator Or Baseline1,2-Disubstituted epoxides (e.g., stilbene oxide): Regioselectivity is often lower or more difficult to control.
Quantified DifferenceAchieves ≥98:2 regioselectivity, a level often not attainable with less sterically biased epoxides.
ConditionsCobalt-based catalysts (e.g., [Co(CO)4]-) under CO pressure.

This ensures a cleaner reaction and higher yield of the desired β-lactone isomer, simplifying purification and improving process efficiency for synthesizing complex polyesters or other derivatives.

Precursor for the Synthesis of Diphenylacetaldehyde and Derivatives

As demonstrated by its high-yield and selective rearrangement, 2,2-Diphenyloxirane is the specific starting material for producing diphenylacetaldehyde, a valuable intermediate in the synthesis of pharmaceuticals and fine chemicals. [1] Its use avoids the formation of isomeric ketone byproducts that would arise from using stilbene oxide.

Generation of Benzophenone for Mechanistic Studies or Subsequent Reactions

The unique photochemical fragmentation pathway of 2,2-Diphenyloxirane makes it a targeted precursor for the in-situ generation of benzophenone and a methylene carbene source under UV irradiation. [2] This is applicable in mechanistic studies or in syntheses where controlled, photochemical release of these species is required.

Synthesis of Sterically Defined Quaternary Centers in β-Lactones

Leveraging its predictable high regioselectivity in carbonylation, this compound is an excellent choice for constructing β-lactones containing a 3,3-diphenyl quaternary center. [3] These structures are important building blocks for polymers and complex organic molecules where precise steric control is essential for the final product's properties.

XLogP3

2.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

882-59-7

Wikipedia

2,2-Diphenyloxirane

Dates

Last modified: 08-15-2023

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